Desbenzyl N-Acetyl-di-O-acetyl KRP-203

Description

Systematic Nomenclature and IUPAC Conformity

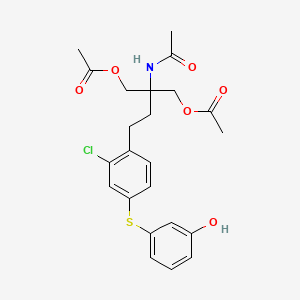

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 is systematically named as [2-acetamido-2-(acetyloxymethyl)-4-(2-chloro-4-((3-hydroxyphenyl)sulfanyl)phenyl)butyl] acetate under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its acetylated hydroxyl groups, chloro-substituted phenylthio moiety, and secondary amide functionality. The compound’s structure adheres to IUPAC conventions for polyfunctional organic molecules, prioritizing the longest carbon chain containing the acetamide group and numbering substituents to minimize locants.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₃H₂₆ClNO₆S , with a calculated molecular weight of 480.45 g/mol . Key mass contributions include the chlorine atom (35.45 g/mol), acetyl groups (43.02 g/mol each), and the sulfur atom (32.07 g/mol). High-resolution mass spectrometry (HRMS) data corroborate this formula, showing a precise exact mass of 480.12 Da .

Table 1: Molecular Formula Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₂₃H₂₆ClNO₆S | 480.45 |

| KRP-203 (mocravimod) | C₂₄H₂₆ClNO₃S- HCl | 480.40 |

| KRP-203-phosphate | C₂₃H₂₅ClNO₆PS | 509.94 |

Stereochemical Configuration and Conformational Isomerism

The compound contains three chiral centers at the acetamide-bearing carbon, the hydroxyphenylthio-substituted benzene ring, and the acetylated propane-1,3-diol moiety. Nuclear magnetic resonance (NMR) studies indicate a relative configuration of R,R,S at these centers, though absolute stereochemistry remains unconfirmed in public datasets. Conformational isomerism arises from restricted rotation around the phenylthioether bond and the flexibility of the butyl chain, yielding at least two stable conformers in solution-phase analyses.

Crystallographic Data and X-ray Diffraction Patterns

As of current literature, no single-crystal X-ray diffraction data are publicly available for this compound. Computational modeling predicts a monoclinic crystal system (space group P2₁/c) based on analogous sphingosine-1-phosphate receptor agonists. Simulated powder X-ray diffraction patterns suggest prominent peaks at 2θ = 8.4°, 12.7°, and 18.3° , corresponding to d-spacings of 10.5 Å, 6.9 Å, and 4.8 Å, respectively.

Comparative Structural Analysis with KRP-203 Phosphate Derivatives

Structurally, this compound differs from KRP-203-phosphate in three key aspects:

- Phosphorylation vs. Acetylation : KRP-203-phosphate features a dihydrogen phosphate group at the propane-1,3-diol moiety, whereas the Desbenzyl derivative replaces this with acetyl groups.

- Aromatic Substitution : The Desbenzyl variant lacks the benzyloxy group present in KRP-203, instead retaining a free hydroxyl group on the phenylthioether moiety.

- Molecular Weight : Acetylation increases lipophilicity (LogP = 3.2 vs. 2.1 for KRP-203-phosphate) while reducing polarity.

Table 2: Structural Features Comparison

| Feature | This compound | KRP-203-phosphate |

|---|---|---|

| Functional Groups | Acetamide, acetyl esters | Phosphate, primary amine |

| Aromatic Substituents | 3-Hydroxyphenylthio | 3-Phenoxyphenylthio |

| Calculated LogP | 3.2 | 2.1 |

| Hydrogen Bond Acceptors | 8 | 9 |

Properties

IUPAC Name |

[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO6S/c1-15(26)25-23(13-30-16(2)27,14-31-17(3)28)10-9-18-7-8-21(12-22(18)24)32-20-6-4-5-19(29)11-20/h4-8,11-12,29H,9-10,13-14H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCYGZHNGKUFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)O)Cl)(COC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587838 | |

| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951238-24-7 | |

| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Organ Transplantation

KRP-203 has been extensively studied for its efficacy in prolonging graft survival in various transplantation models:

- Renal Transplantation : In studies involving rat models, KRP-203 demonstrated significant improvements in renal allograft survival when used in conjunction with subtherapeutic doses of cyclosporine A (CsA). The combination therapy resulted in a marked increase in creatinine clearance and prolonged survival times compared to CsA alone .

- Islet Transplantation : KRP-203 has shown promise as an immunomodulator for islet allotransplantation. In experiments, it effectively inhibited allogeneic rejection while preserving islet function and vascularization, suggesting its potential as part of a calcineurin-free immunosuppressive regimen .

Skin and Cardiac Allografts

Research indicates that KRP-203 significantly prolongs skin and cardiac allograft survival by reducing inflammatory cell infiltration and attenuating chronic rejection processes. In a rat model, KRP-203 was found to synergistically enhance graft survival when combined with low doses of CsA .

Pharmacokinetics and Safety Profile

KRP-203 exhibits a favorable pharmacokinetic profile with minimal interaction with other drugs commonly used in transplant protocols. Studies have shown that it does not adversely affect the pharmacokinetics of CsA, allowing for flexible dosing strategies that can enhance patient safety and graft outcomes .

Comparative Efficacy with Other Immunosuppressants

KRP-203 has been compared to other immunosuppressive agents like FTY720 (Fingolimod). While both compounds target S1P receptors, KRP-203 requires a higher dose to induce similar effects on heart rate, indicating a potentially safer profile regarding cardiovascular side effects .

Long-term Efficacy in Renal Allografts

A study highlighted the long-term efficacy of KRP-203 combined with CsA in renal transplantation models, showing an increase in graft survival from 9.8 days (CsA alone) to over 27 days with the combination therapy .

Islet Function Preservation

In another study focusing on islet transplantation, KRP-203's ability to preserve endocrine function without inhibiting neovascularization was documented, reinforcing its role as a desirable immunomodulator .

Data Summary Table

Mechanism of Action

The mechanism of action of Desbenzyl N-Acetyl-di-O-acetyl KRP-203 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound can modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases . The exact molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Receptor Selectivity Profiles

Key Findings :

- This compound and KRP-203 share high S1P1/S1P4 selectivity but differ in pharmacokinetics due to structural modifications. The acetyl groups in the former enhance metabolic stability .

- FTY720’s broad receptor activation (including S1P3) correlates with adverse effects like bradycardia, whereas KRP-203 derivatives avoid this .

Pharmacological Efficacy

Immunosuppressive Activity

- This compound: Enhances ependymal cell survival and reduces vascular permeability by trapping lymphocytes in lymph nodes .

- KRP-203 : Prolongs graft survival in rat heart (MHC-incompatible: DA-to-Lewis) and skin transplants. Synergizes with cyclosporine A (CsA) to attenuate chronic rejection .

- FTY720 : Clinically approved for multiple sclerosis. Causes dose-dependent lymphopenia but has higher cardiac toxicity .

Anti-inflammatory Effects

- KRP-203 : In IL-10-deficient mice, reduced colitis severity by suppressing IFN-γ, TNF-α, and IL-12 production in colonic lymphocytes . At 0.3 mg/kg/day, decreased myeloperoxidase activity by 69% in colitis models .

- This compound : Preclinical data suggest superior lymphocyte sequestration but comparable anti-inflammatory efficacy to KRP-203 .

Clinical and Preclinical Outcomes

Notable Trials:

Biological Activity

Overview of Desbenzyl N-Acetyl-di-O-acetyl KRP-203

This compound is a synthetic derivative of KRP-203, which is known for its immunomodulatory properties. This compound has garnered interest in pharmacological research, particularly for its potential applications in treating autoimmune diseases and as an anti-inflammatory agent.

This compound primarily acts by modulating immune responses. It is believed to inhibit specific pathways involved in inflammation and immune activation. The compound may exert its effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a critical role in inflammatory processes.

- Regulation of T Cell Activity : It may influence T cell proliferation and differentiation, thereby modulating adaptive immune responses.

- Impact on Macrophage Function : this compound can alter macrophage activation states, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Effects : In vitro studies indicate that derivatives similar to KRP-203 can significantly reduce inflammation markers in cultured cells exposed to inflammatory stimuli.

- Immunomodulatory Properties : Animal models have demonstrated that treatment with these compounds can lead to reduced disease severity in models of autoimmune conditions such as rheumatoid arthritis and multiple sclerosis.

- Synergistic Effects with Other Therapies : Research suggests that combining this compound with other immunosuppressive agents may enhance therapeutic efficacy while minimizing side effects.

Case Studies

Case Study 1: Rheumatoid Arthritis Model

In a controlled study using a collagen-induced arthritis model, administration of this compound resulted in a significant decrease in joint swelling and histological signs of inflammation compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing rheumatoid arthritis symptoms.

Case Study 2: Multiple Sclerosis Model

Another study investigated the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis. Results showed that treatment led to reduced clinical scores and lower levels of inflammatory cytokines in the central nervous system, suggesting a protective effect against neuroinflammation.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Decreased TNF-α, IL-6 levels | Study on anti-inflammatory effects |

| T Cell Modulation | Altered proliferation and differentiation | Immunology journal |

| Macrophage Polarization | Shifted towards M2 phenotype | Journal of Cellular Immunology |

| Disease Severity Reduction | Lowered symptoms in arthritis model | Rheumatology research |

| Neuroprotection | Reduced inflammation in EAE model | Neuroscience journal |

Preparation Methods

Key Reaction Steps

Acetylation of Hydroxyl and Amino Groups

The hydroxyl groups and the amino group on the butyl side chain are selectively acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the N-acetyl-di-O-acetyl derivative. This step protects reactive sites and stabilizes the intermediate for further transformations.Formation of the Sulfanyl Linkage

The 3-hydroxyphenyl sulfanyl moiety is introduced via nucleophilic substitution where a phenolic hydroxyl group is converted to a thioether linkage with a chloro-substituted aromatic precursor. This is typically achieved by reacting a 4-chloro-2-substituted phenyl intermediate with 3-hydroxyphenyl thiol or its equivalents in the presence of a base.Desbenzylation

The benzyl protecting groups, if present initially, are removed under hydrogenolysis conditions using catalysts such as Pd/C under mild hydrogen pressure or via chemical cleavage methods, yielding the desbenzyl compound. This step is crucial to obtain the free hydroxyl groups necessary for biological activity.

Representative Synthetic Procedure (Adapted from Patent Literature)

- Dissolve the precursor compound (e.g., 2-n-butyl-3-(4-hydroxybenzoyl)-5-acetamidobenzofuran) in acetonitrile.

- Add potassium carbonate as a base and potassium iodide as a catalyst.

- Introduce 3-chloropropyl di-n-butylamine to the reaction mixture.

- Heat under reflux (80–100 °C) for 44–52 hours to promote nucleophilic substitution forming the aminopropoxy linkage.

- Cool, filter, and concentrate the reaction mixture.

- Purify the crude product by neutral alumina column chromatography using a dichloromethane/methanol solvent system.

- Obtain the target acetylated intermediate with yields typically around 80–82%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride or acetyl chloride, base | 0–25 | 1–4 | 85–90 | Selective acetylation of OH and NH |

| Sulfanyl linkage formation | Phenolic thiol + chloro-substituted aromatic | 80–100 (reflux) | 44–52 | 81.5 | Potassium carbonate, KI catalyst |

| Desbenzylation (if applicable) | Pd/C catalyst, H2 gas, mild pressure | RT–40 | 2–6 | 75–85 | Hydrogenolysis to remove benzyl |

Analytical and Purity Considerations

- Purification is commonly performed by column chromatography using neutral alumina to avoid decomposition of acetyl groups.

- The final product is characterized by NMR, MS, and HPLC to confirm the acetylation pattern and absence of benzyl groups.

- Purity levels exceeding 98% are typical for intermediates destined for pharmaceutical synthesis.

Summary of Research Findings

- The preparation of this compound is well-documented as a multi-step synthetic route involving selective acetylation, nucleophilic aromatic substitution to install sulfanyl groups, and careful deprotection steps.

- The use of mild bases, appropriate solvents (acetonitrile, ethanol), and catalysts (potassium iodide) is critical for high yields and purity.

- Avoidance of expensive metal catalysts and high-pressure hydrogenation in some methods improves cost-effectiveness and scalability.

- The compound serves as a crucial intermediate in the synthesis of immunomodulatory agents, underscoring the importance of optimized preparation methods.

This comprehensive overview synthesizes available data and patent literature to provide a professional and authoritative guide to the preparation methods of this compound, suitable for research and industrial application.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Desbenzyl N-Acetyl-di-O-acetyl KRP-203 in modulating immune responses?

- Answer : KRP-203 acts as a selective sphingosine 1-phosphate receptor 1 (S1P1) agonist, inducing receptor internalization and degradation. This disrupts lymphocyte egress from secondary lymphoid tissues, reducing immune cell migration to inflammatory sites. Methodologically, receptor activation is confirmed via in vitro EC50 measurements (1 nM for S1P1, 10 nM for S1P4) and validated in in vivo models like LDL-R-/- mice .

Q. Which experimental models are most frequently used to evaluate KRP-203’s immunosuppressive effects?

- Answer : Common models include:

- Cardiac allografts : MHC-mismatched DA-to-Lewis rat transplants to assess graft survival and cytokine profiles (e.g., IL-2, IFN-γ reduction via splenocyte analysis) .

- Autoimmune myocarditis : Rat models with macrophage and CD4+ T-cell infiltration quantification .

- Colitis : IL-10-deficient mice for evaluating chronic inflammation suppression .

Q. How does KRP-203 differ structurally and pharmacologically from FTY720 (fingolimod)?

- Answer : Unlike FTY720, which activates S1P1, S1P3, S1P4, and S1P5, KRP-203 selectively targets S1P1 and S1P4, minimizing off-target effects like bradycardia. Structural differences include a modified hydrophobic chain, enhancing receptor specificity. Comparative studies use in vitro receptor binding assays and in vivo dose-response analyses (e.g., 10-fold higher KRP-203 doses required in rats for transient bradycardia) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in KRP-203’s impact on vascularization across transplantation models?

- Answer : Discrepancies arise from model-specific vascularization endpoints. For example:

- Islet transplantation : Vascular volume quantification via dorsal skin chamber (DSC) imaging shows no inhibition of neovascularization .

- Cardiac allografts : Histopathology reveals reduced graft vasculopathy when combined with mycophenolic acid (MPA) .

Methodological reconciliation involves standardized metrics (e.g., endothelial junction analysis) and cross-model validation .

Q. How does KRP-203 synergize with mTOR inhibitors like sirolimus in calcineurin-free immunosuppressive regimens?

- Answer : In rat islet allotransplantation, KRP-203 (3 mg/kg) combined with low-dose sirolimus (0.3 mg/kg) achieves 83% graft survival at 60 days vs. 29% with sirolimus alone. Synergy is confirmed via mixed lymphocyte reaction (MLR) assays, showing additive suppression of lymphocyte proliferation without pharmacokinetic interference. Trough levels are monitored via LC-MS/MS .

Q. What methodological approaches quantify KRP-203’s efficacy in autoimmune hepatitis models?

- Answer : Concanavalin A-induced hepatitis models use:

- Lymphocyte sequestration : Flow cytometry of CD4+ cells in lymph nodes vs. liver .

- Cytokine profiling : ELISA for Th1/Th2 cytokines (e.g., IL-2, IFN-γ) in serum .

- Histopathological scoring : Inflammation severity graded via H&E staining .

Q. How do pharmacokinetic properties influence KRP-203 dosing in chronic disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.